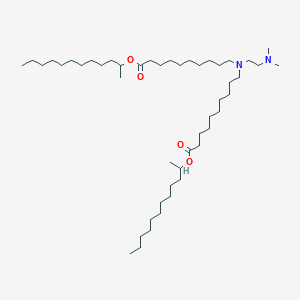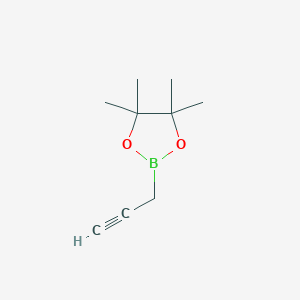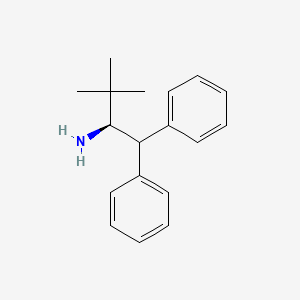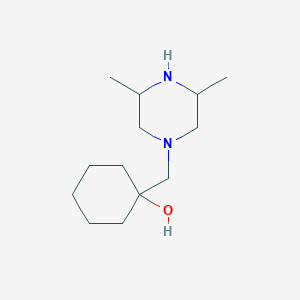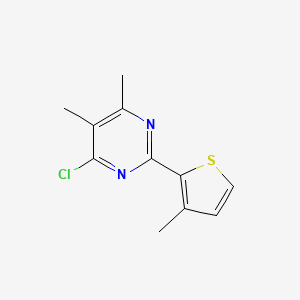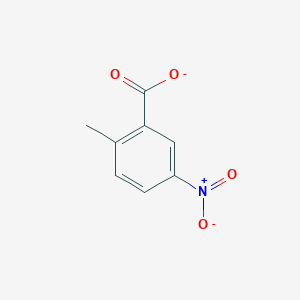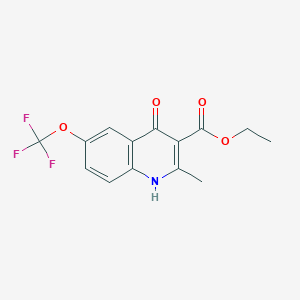
Ethyl 2-methyl-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methyl-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aniline derivative with ethyl acetoacetate, followed by cyclization and introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-methyl-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may require strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-methyl-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-methyl-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Ethyl 2-methyl-4-oxo-6-(trifluoromethoxy)-1,4-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core structure.
Quinoline N-oxides: Compounds with an oxidized nitrogen atom in the quinoline ring.
Fluoroquinolones: A class of antibiotics with fluorine atoms in their structure.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H12F3NO4 |
|---|---|
Peso molecular |
315.24 g/mol |
Nombre IUPAC |
ethyl 2-methyl-4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C14H12F3NO4/c1-3-21-13(20)11-7(2)18-10-5-4-8(22-14(15,16)17)6-9(10)12(11)19/h4-6H,3H2,1-2H3,(H,18,19) |
Clave InChI |
JFZRFPIOKZVWDV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC2=C(C1=O)C=C(C=C2)OC(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Fluoro-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate](/img/structure/B13354885.png)
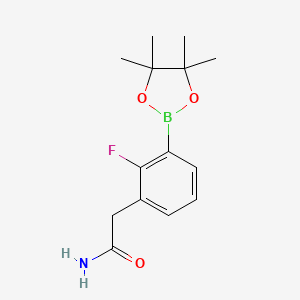

![N-[1-(2-methylpropyl)-1H-indol-4-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B13354916.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B13354922.png)
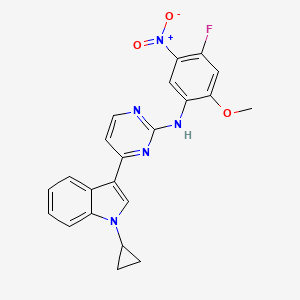

![2-Methyl-3-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13354935.png)
